Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines, which are functionalized with different electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole ring.
Bromination: The indole derivative is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: Finally, the carboxylate ester group is introduced at the 3rd position through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxylate ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Methanol and an acid catalyst such as sulfuric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Chemical Reactivity: The presence of the bromine atom and the carboxylate ester group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives:
Methyl 6-bromo-1H-indole-3-carboxylate: Similar structure but lacks the methyl group at the 2nd position, which can influence its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional functional groups, such as a hydroxy group and a phenylsulfanylmethyl group, which can alter its chemical properties and applications.
The unique combination of the bromine atom, methyl group, and carboxylate ester group in this compound makes it a distinct and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWNBVVWTVZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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